

Application Notes and Protocols for Spectroscopic Analysis of Pangamic Acid Compounds

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Compound of Interest

Compound Name: Calcium pangamate

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Introduction

"Pangamic acid," also referred to as "vitamin B15," is not a single, well-defined chemical entity. [1][2][3][4] The term has been used to describe various substances and mixtures, the most cited of which is an ester of D-gluconic acid and N,N-Dimethylglycine (DMG). [1][2][5] However, attempts to synthesize this specific compound have often been unsuccessful. [1] Commercially available products labeled as "pangamic acid" or "vitamin B15" have been found to contain a variety of components, including calcium gluconate, N,N-Dimethylglycine (DMG), diisopropylamine dichloroacetate, or even just lactose. [1][4][6][7]

Given the ambiguous nature of "pangamic acid," these application notes will focus on the spectroscopic analysis of its most commonly associated components: N,N-Dimethylglycine (DMG) and D-gluconic acid. These protocols are intended for researchers, scientists, and drug development professionals for the identification and characterization of these compounds.

Spectroscopic Techniques and Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For the components associated with pangamic acid, IR spectroscopy can distinguish between the neutral and zwitterionic forms of N,N-Dimethylglycine and identify the characteristic hydroxyl and carboxyl groups of D-gluconic acid.

The following table summarizes key IR absorption bands for N,N-Dimethylglycine. Data is derived from studies using Fourier Transform Infrared (FTIR) spectroscopy.[8][9]

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹) (Neutral Form)	Wavenumber (cm ⁻¹) (Zwitterionic Form)
O-H	Stretching	~3500	-
C=O	Stretching (Carboxylic Acid)	~1750	-
COO ⁻	Asymmetric Stretching	-	~1620
COO ⁻	Symmetric Stretching	-	~1400
C-N	Stretching	~1150	~1150
N-(CH ₃) ₂	Bending/Rocking	~1470, ~950	~1470, ~950

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While comprehensive NMR data for the originally proposed pangamic acid ester is scarce due to its elusive nature, analysis of its constituent parts is well-documented.

Note: Specific chemical shifts can vary based on the solvent, concentration, and pH.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the proposed structure of pangamic acid (6-O-(N,N-dimethylglycyl)-D-gluconic acid), the expected molecular weight is 281.26 g/mol .[1][5] High-resolution mass spectrometry (HRMS) can provide a more precise mass for confirmation.

Compound	Formula	Molecular Weight (g/mol)	Ionization Mode	Expected m/z
Pangamic Acid (proposed)	C ₁₀ H ₁₉ NO ₈	281.26	ESI-	[M-H] ⁻ at 280.10
N,N-Dimethylglycine	C ₄ H ₉ NO ₂	103.12	ESI+	[M+H] ⁺ at 104.07
D-Gluconic Acid	C ₆ H ₁₂ O ₇	196.16	ESI-	[M-H] ⁻ at 195.05

Experimental Protocols

Protocol for FTIR Analysis of N,N-Dimethylglycine

Objective: To obtain the infrared spectrum of N,N-Dimethylglycine and identify its characteristic functional groups.

Materials:

- N,N-Dimethylglycine sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press for KBr pellets
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 1. Thoroughly dry the KBr powder in an oven to remove any moisture.
 2. Weigh approximately 1-2 mg of the N,N-Dimethylglycine sample and 200-300 mg of dry KBr.

3. Grind the N,N-Dimethylglycine and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
 4. Transfer the powder to the die of the hydraulic press.
 5. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 1. Place the KBr pellet in the sample holder of the FTIR spectrometer.
 2. Acquire a background spectrum of the empty sample compartment.
 3. Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 4. Perform baseline correction and data analysis to identify characteristic absorption peaks.

Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight of pangamic acid-related compounds using LC-MS.

Materials:

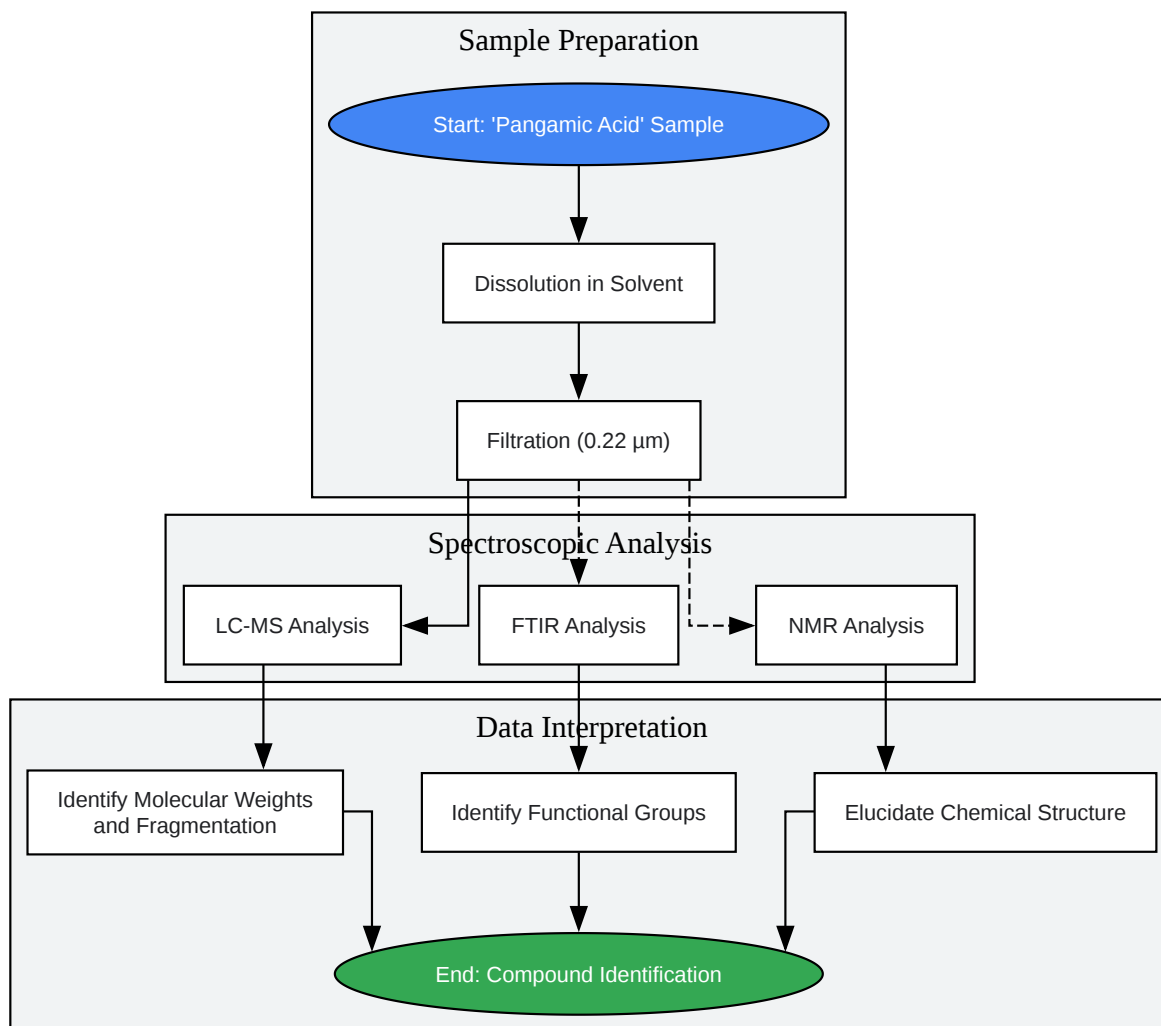
- Sample (e.g., commercial "pangamic acid" product)
- Methanol, HPLC grade
- Water, HPLC grade
- Formic acid (for positive ion mode) or Ammonium acetate (for negative ion mode)
- HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:

1. Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and methanol).
 2. Filter the solution through a 0.22 μm syringe filter to remove any particulates.
- Liquid Chromatography (LC) Conditions (General Example):
 - Column: C18 reverse-phase column
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Methanol with 0.1% formic acid
 - Gradient: A suitable gradient to elute the compounds of interest.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5-10 μL
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: ESI positive and/or negative
 - Scan Range: m/z 50-500
 - Capillary Voltage: 3-4 kV
 - Source Temperature: As per instrument recommendations
 - Data Analysis:
 1. Extract the mass spectra for the chromatographic peaks.
 2. Identify the molecular ions ($[\text{M}+\text{H}]^+$, $[\text{M}-\text{H}]^-$, etc.) to determine the molecular weights of the components in the sample.
 3. For confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Visualizations



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Caption: Workflow for Spectroscopic Analysis of Pangamic Acid Compounds.

Conclusion

The spectroscopic analysis of "pangamic acid" is complicated by the lack of a standardized chemical identity for the substance. However, by focusing on its commonly associated components, N,N-Dimethylglycine and D-gluconic acid, researchers can use standard spectroscopic techniques to identify and characterize the composition of commercial products. The protocols and data provided in these notes offer a foundational approach for the analysis of these compounds. It is crucial for researchers to be aware that products labeled "pangamic acid" or "vitamin B15" may contain other undeclared substances.[6][7]

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- To cite this document: BenchChem. [Application Notes and Protocols for Spectroscopic Analysis of Pangamic Acid Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171861#spectroscopic-analysis-of-different-pangamic-acid-compounds]

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